molecular formula C18H17FN2S B052084 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole CAS No. 113759-19-6

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole

Cat. No. B052084
M. Wt: 312.4 g/mol
InChI Key: ZTFDMDJGJVUYQE-UHFFFAOYSA-N
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Description

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is a thiazole derivative that has been synthesized using various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism Of Action

The mechanism of action of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole can induce cell cycle arrest and inhibit cancer cell growth. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is its potential as a novel anticancer agent. It has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Other future directions include the investigation of its pharmacokinetic properties and the development of more soluble derivatives for in vivo studies.
Conclusion:
In conclusion, 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has shown promising potential in the field of pharmacology. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods and more soluble derivatives for in vivo studies.

Scientific Research Applications

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antibacterial properties.

properties

CAS RN

113759-19-6

Product Name

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole

Molecular Formula

C18H17FN2S

Molecular Weight

312.4 g/mol

IUPAC Name

4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)

InChI Key

ZTFDMDJGJVUYQE-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC

synonyms

4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
SM 8849
SM-8849

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (+)-1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone (27.7 mg, 0.1 mmol; [α]D25°C. +180° (c=0.744, CHCl3), N-methylthiourea (9 mg, 0.1 mmol) and sodium bicarbonate (9.2 mg, 0.11 mmol) in methanol (1 ml) was stirred at room temperature for 28 hr and the mixture was diluted with NaCl aq., then extracted with ethyl acetate. The extracts were dried with magnesium sulfate and evaporated under reduced pressure to a residue, which was chromatographed to afford (+)-2-methylamino-4-(1-(2-fluoro-4-biphenylyl)ethyl)thiazole (21.9 mg, 70% yield): [α]D25°C. +10.7° (c=0.15, CHCl3); 70%ee.
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(+)-1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
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9 mg
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9.2 mg
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1 mL
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Synthesis routes and methods II

Procedure details

To N-methylthiourea (5.55 g, 61.6 mmol) in water was heated with 1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone (16.50 g, 59.6 mmol) at 90° C. for 3 hr. Treatment in same manner of Example 1 to give 4-[1-(2-fluoro-4-biphenylyl)ethyl]-2-methylaminothiazole (13.15 g, 71% yield): mp 129°-129.5° C.
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5.55 g
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1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
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16.5 g
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